8-Bromo-2-naphthaldehyde
Overview
Description
8-Bromo-2-naphthaldehyde is a chemical compound with the molecular formula C11H7BrO and a molecular weight of 235.08 . It is a white to yellow solid used for various scientific and industrial purposes.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that similar compounds, such as 2-hydroxy Schiff bases, have been synthesized from the reaction of salicylaldehyde and 2-hydroxy-1-naphthaldehyde with amines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H
. The compound’s structure is characterized by a naphthalene core with a bromine atom at the 8th position and an aldehyde group at the 2nd position .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it’s known that naphthaldehydes can undergo various photochemical transformations at the aldehyde carbonyl group .
Physical and Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular weight is 235.08 . Unfortunately, specific physical properties such as melting point, boiling point, and density are not provided in the search results.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
- Synthesis of Intermediate Compounds : 6-Methoxy-2-naphthaldehyde is prepared using 8-Bromo-2-naphthaldehyde, demonstrating its utility in synthesizing intermediates for pharmaceuticals such as Nabumetone (Tong Guo-tong, 2007).
- Formation of C-C and C-S Bonds : Used in the preparation of benzyl sulfides and polycyclic amines, showing its role in creating new chemical bonds (Alessandro Strada et al., 2019).
- Synthesis of Bromo-substituted Derivatives : Involved in the synthesis of core-substituted naphthalene diimides, essential in materials and supramolecular chemistry (Z. Ping, 2012).
Photophysical and Photochemical Studies
- Study of Enolization : Investigating the kinetics of enolization in brominated naphthols, useful in understanding reaction mechanisms (O. S. Tee & N. Iyengar, 1987).
- Development of Sensors : Utilized in the synthesis of fluorescent chemosensors for detecting various ions and molecules (A. Das & S. Goswami, 2017).
- Exploring Excited-State Proton Transfer : Investigated for its unique excited-state intramolecular proton transfer (ESIPT) fluorescence, crucial for sensor development (Jing Huang et al., 2022).
Material Science and Organic Electronics
- Synthesis of Electroluminescent Compounds : Used in creating materials for LED displays and fluorescence sensors (Xu Long-he, 2007).
- Photorearrangement in Optical Storage Devices : Studied for its photorearrangement properties, applicable in optical storage technology (A. Dvornikov et al., 1998).
Mechanism of Action
Target of Action
Aldehydes, in general, are known to react with various biological molecules, including proteins and dna, which could potentially be the targets .
Mode of Action
8-Bromo-2-naphthaldehyde, like other aldehydes, can undergo nucleophilic addition reactions with amines to form imines, a process that is often catalyzed by acid . This reaction is essentially irreversible, leading to the formation of stable products .
Biochemical Pathways
It’s known that the compound can participate in the formation of naphtholactams, which are found in many natural products or bioactive compounds . The formation of naphtholactams involves a palladium-catalyzed C8-bromination followed by an oxidation/lactam formation sequence .
Pharmacokinetics
The compound’s molecular weight (23508 g/mol) and its physical form (white to yellow solid) suggest that it may have reasonable bioavailability .
Result of Action
The compound’s ability to form naphtholactams suggests that it may have potential biological activities, given that naphtholactams are known to exhibit various biological properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation .
Safety and Hazards
When handling 8-Bromo-2-naphthaldehyde, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions for the use of 8-Bromo-2-naphthaldehyde are not explicitly mentioned in the search results. However, given its chemical structure and properties, it could potentially be used in various scientific and industrial applications.
Properties
IUPAC Name |
8-bromonaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNWXSUIVXFFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461290 | |
Record name | 8-bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841259-41-4 | |
Record name | 8-Bromo-2-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841259-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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